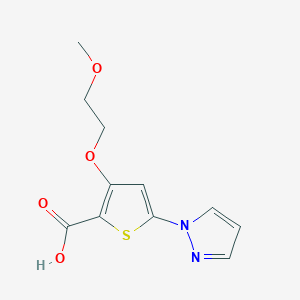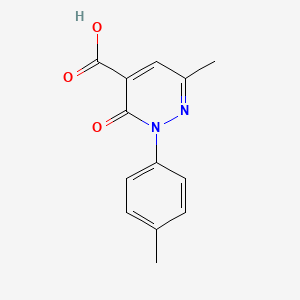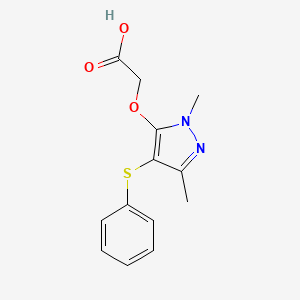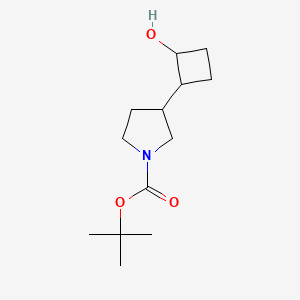![molecular formula C12H9NO4S B11788572 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate benzo[d][1,3]dioxole derivatives.
Amination and Carboxylation: The amino group can be introduced via nucleophilic substitution, and the carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or proteases involved in disease pathways.
Material Science: In organic electronics, it may function as a charge carrier or light-emitting material, with its electronic properties influenced by the conjugation and substituents on the thiophene and benzo[d][1,3]dioxole rings.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-carboxythiophene: Lacks the benzo[d][1,3]dioxole moiety, resulting in different electronic and biological properties.
4-(Benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid:
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C12H9NO4S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c13-11-10(12(14)15)7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5,13H2,(H,14,15) |
InChI Key |
APKXFDAHQYKMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=C3C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)


![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)


![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)




